This compound is classified under the category of amino acids and derivatives, specifically as a piperidine derivative. It is commonly utilized in the synthesis of various pharmaceuticals and bioactive compounds. The compound's CAS number is 915976-41-9, and its molecular formula is C₁₁H₁₇NO₅, with a molecular weight of approximately 243.26 g/mol .
The synthesis of (S)-1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid typically involves several key steps:
These steps highlight the importance of protecting groups in organic synthesis, allowing for selective reactions without unwanted side reactions occurring at sensitive sites.
The molecular structure of (S)-1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid features:
The SMILES representation for this compound is CC(C)(C)OC(=O)N1CC(=O)CC[C@H]1C(=O)O, indicating its specific connectivity and stereochemistry .
(S)-1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid can participate in various chemical reactions:
These reactions showcase its versatility as an intermediate in organic synthesis.
The mechanism of action for (S)-1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid primarily revolves around its ability to act as a building block in peptide synthesis and drug development. The Boc group protects the amine during coupling reactions, allowing for selective attachment to other amino acids or functional groups without interfering with other reactive sites.
Upon deprotection, the free amine can participate in nucleophilic attacks on electrophilic centers, facilitating the formation of peptide bonds or other desired structures. This property is crucial in drug discovery where precise modifications are necessary for biological activity.
The physical and chemical properties of (S)-1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid include:
These properties are essential for handling and storage considerations in laboratory settings .
(S)-1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid finds applications in:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7